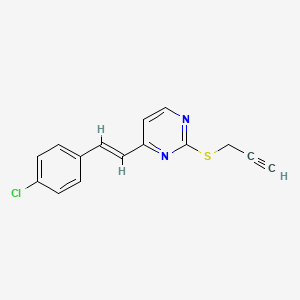

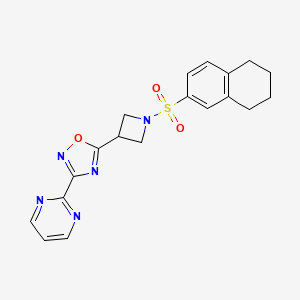

![molecular formula C15H18N4S B2451756 N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-42-3](/img/structure/B2451756.png)

N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a complex organic compound that contains several functional groups and rings . It has a pyridine ring, a pyrrolopyrazine ring, and a carbothioamide group. Compounds with similar structures are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrrolopyrazine ring, and a carbothioamide group . These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The pyridine ring in the molecule is a common reactant in many organic reactions due to its aromaticity and the presence of a nitrogen atom . The pyrrolopyrazine ring and the carbothioamide group could also participate in various reactions .Applications De Recherche Scientifique

Antitumor and Antimitotic Activity

N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide derivatives have been investigated for their antitumor and antimitotic activities. Research has shown that alterations in the structure of these compounds, especially at specific positions on the pyrazine ring, can significantly influence their cytotoxicity and ability to inhibit mitosis in cancer cells, such as lymphoid leukemia L1210 cells. Some compounds with these structural changes have demonstrated potent in vitro and in vivo antitumor activities (Temple, Rener, Comber, & Waud, 1991).

Synthesis and Chemical Reactivity

Studies have also explored the synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. The utility of certain key starting materials, like ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, has been demonstrated for the synthesis of new analogues, potentially leading to novel pharmacological applications (Voievudskyi, Astakhina, Kryshchyk, Petuhova, & Shyshkina, 2016).

Applications in Coordination Chemistry

In coordination chemistry, derivatives of this compound have been used to prepare binuclear complexes with metals like copper(II), cobalt(II), and nickel(II). These complexes have been characterized and studied for their structural, spectral, and biological properties, indicating potential applications in the field of bioinorganic chemistry (El‐Gammal, Abu El‐Reash, & El‐Gamil, 2012).

Antiviral Activity

Additionally, certain carbothioamide derivatives have been synthesized and evaluated for their antiviral activity, specifically against yellow fever virus. The studies have shown promising results, with some compounds exhibiting inhibitory activity at low concentrations, suggesting potential applications in antiviral drug development (Moskalenko et al., 2021).

Mécanisme D'action

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that the pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, plays a significant role in its biological activity . The compound likely interacts with its targets, leading to changes in cellular function.

Biochemical Pathways

Compounds with a similar pyrrolopyrazine scaffold have been shown to impact a variety of biological pathways due to their wide range of biological activities . The downstream effects of these interactions can vary greatly depending on the specific target and the biological context.

Result of Action

Given the wide range of biological activities associated with compounds containing a similar pyrrolopyrazine scaffold, it is likely that the effects are diverse and context-dependent .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide are largely determined by its interactions with various biomolecules. It has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra, suggesting that it interacts with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium .

Cellular Effects

N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has been shown to have a significant impact on various types of cells and cellular processes . For instance, it has been found to be non-toxic to human embryonic kidney cells (HEK-293), indicating that it may have a selective effect on bacterial cells .

Molecular Mechanism

Docking studies have suggested that it may interact with biomolecules through binding interactions

Temporal Effects in Laboratory Settings

It has been found to exhibit significant anti-tubercular activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Propriétés

IUPAC Name |

N-ethyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4S/c1-2-17-15(20)19-11-10-18-9-3-4-13(18)14(19)12-5-7-16-8-6-12/h3-9,14H,2,10-11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJSSKHNPABZTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)N1CCN2C=CC=C2C1C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2451675.png)

![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)

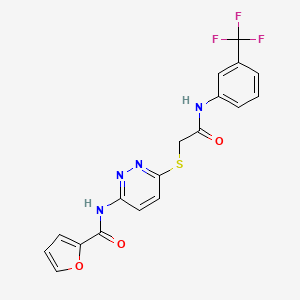

![2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2451679.png)

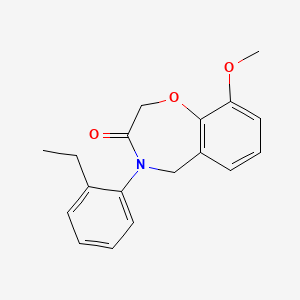

![6-(2,5-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2451684.png)

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2451685.png)

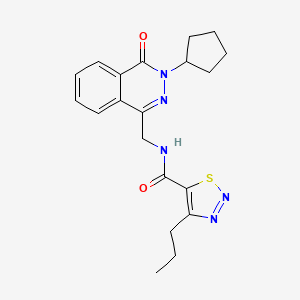

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2451686.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2451688.png)

![1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2451694.png)